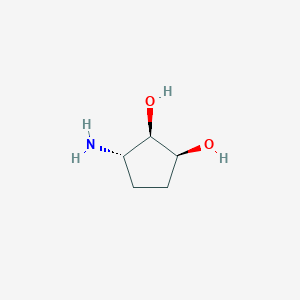

(1S,2R,3S)-3-aminocyclopentane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S)-3-aminocyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSOEJULKZXSPK-VAYJURFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@H]1N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 1s,2r,3s 3 Aminocyclopentane 1,2 Diol and Its Congeners

Retrosynthetic Strategies and Key Disconnections Towards the Cyclopentane (B165970) Core

The retrosynthetic analysis of (1S,2R,3S)-3-aminocyclopentane-1,2-diol reveals several logical bond disconnections that lead back to simpler, often commercially available starting materials. A primary strategy involves the disconnection of the C-N and C-O bonds, suggesting a late-stage introduction of the amine and hydroxyl functionalities onto a pre-existing cyclopentane core.

A common and effective approach commences with cyclopentadiene, a readily available and inexpensive starting material. One retrosynthetic pathway involves the functionalization of the cyclopentene (B43876) ring system. Key disconnections point towards a cyclopentene precursor, where the stereocenters can be installed through stereoselective transformations. For instance, a Sharpless asymmetric dihydroxylation could establish the 1,2-diol stereochemistry, followed by the introduction of the amino group at the C3 position. Alternatively, an asymmetric aminohydroxylation could simultaneously introduce the amino and one of the hydroxyl groups.

Another powerful retrosynthetic approach involves a [3+2] cycloaddition reaction to construct the five-membered ring itself. This strategy offers the potential to set multiple stereocenters in a single step. For example, a domino Michael/alkylation reaction between an enal and a non-stabilized alkyl halide can lead to highly functionalized cyclopentanes. organic-chemistry.org

A further disconnection strategy for the synthesis of a racemic mixture of (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol starts from cyclopentene. nih.gov An allylic bromination followed by reaction with a protected amine source, such as N,N-dibenzylamine, introduces the amino functionality. Subsequent dihydroxylation of the double bond then furnishes the desired aminocyclopentanediol scaffold. nih.gov The separation of enantiomers can then be achieved at a later stage.

Diastereoselective and Enantioselective Synthesis Protocols

The synthesis of a single stereoisomer of a multi-chiral-centered molecule like this compound necessitates the use of highly controlled diastereoselective and enantioselective methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. beilstein-journals.org This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the desired enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. These can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. santiago-lab.comwikipedia.org For the synthesis of cyclopentane derivatives, an Evans auxiliary can be attached to a carboxylic acid precursor, which is then elaborated to form the cyclopentane ring, with the auxiliary controlling the stereochemistry of substituents on the ring. researchgate.net For instance, an N-acyl Evans auxiliary can undergo a diastereoselective Michael addition to an α,β-unsaturated ester, which can then be cyclized to form a cyclopentane ring with high stereocontrol. After the desired stereochemistry is set, the auxiliary can be removed under mild conditions. santiago-lab.com

Pseudoephedrine is another versatile chiral auxiliary. beilstein-journals.org It can be converted to an amide, and the subsequent α-alkylation of the corresponding enolate proceeds with high diastereoselectivity. libretexts.org This method has been successfully employed in the synthesis of enantiomerically enriched carboxylic acids which can be precursors to functionalized cyclopentanes.

Asymmetric Catalysis in Cyclopentane Annulation and Derivatization

Asymmetric catalysis, utilizing either metal complexes with chiral ligands or small organic molecules (organocatalysis), has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules.

A cornerstone of asymmetric catalysis for the formation of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to achieve the enantioselective dihydroxylation of alkenes. wikipedia.org For a cyclopentene precursor, the choice of the AD-mix (AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed, thus providing access to either enantiomeric series of the 1,2-diol moiety of the target molecule. wikipedia.org

Similarly, the Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, syn-selective introduction of an amino and a hydroxyl group across a double bond. organic-chemistry.orgnih.gov This reaction uses a catalytic amount of osmium tetroxide and a chiral ligand in the presence of a nitrogen source, such as a chloramine (B81541) salt. libretexts.org The application of this method to a cyclopentene substrate would directly generate a protected aminocyclopentanol with high enantioselectivity. libretexts.org

Organocatalytic Stereocontrol in Aminocyclopentane Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Chiral secondary amines, such as proline and its derivatives, are particularly effective in activating α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of chiral enamines or iminium ions.

A powerful strategy for the enantioselective synthesis of functionalized cyclopentanes is the organocatalytic domino Michael reaction. sci-hub.se For instance, the reaction of an enal with a malonate derivative bearing a leaving group can proceed via a cascade Michael-alkylation sequence, catalyzed by a chiral prolinol ether, to afford highly substituted cyclopropanes which can be further manipulated. organic-chemistry.org More relevant to cyclopentane synthesis, a double Michael addition of a nucleophile to an α,β-unsaturated system can construct the cyclopentane ring with the concomitant creation of multiple stereocenters with high enantio- and diastereocontrol. sci-hub.se

Furthermore, the asymmetric Michael addition of dicarbonyl compounds, like cyclopentane-1,2-dione, to nitroolefins or alkylidene oxindoles, catalyzed by chiral thioureas or squaramides, provides access to highly functionalized chiral cyclopentane scaffolds. beilstein-journals.orgrsc.org These products, containing multiple stereocenters, can then be further elaborated to the desired aminocyclopentanediol.

Chemoenzymatic and Biocatalytic Routes to Aminocyclopentanediol Derivatives

Chemoenzymatic and biocatalytic methods offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

In the context of aminocyclopentanediol synthesis, a key strategy is the lipase-catalyzed kinetic resolution of a racemic intermediate. For example, a racemic mixture of a protected aminocyclopentanol or diol can be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). sci-hub.senih.gov The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated and unacylated enantiomers can then be separated chromatographically, providing access to both enantiomers in high enantiomeric purity. nih.gov This approach has been successfully applied to the resolution of various cyclic amino esters and diols. sci-hub.senih.gov

The enantioselectivity of these enzymatic resolutions can sometimes be influenced by the substrate structure. For instance, the enantiomer selectivity of lipases for cyclic trans-1,2-diols bearing a diester moiety was found to be opposite to that of simple cycloalkane-trans-1,2-diols. nih.gov

Protecting Group Chemistry and Strategic Functional Group Interconversions

The synthesis of a polyfunctional molecule like this compound necessitates a carefully planned protecting group strategy to mask reactive functional groups while transformations are carried out on other parts of the molecule. jocpr.com The choice of protecting groups is crucial and they must be orthogonal, meaning that each can be removed under specific conditions without affecting the others. bham.ac.uk

For the hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., TBS, TIPS), which are stable under a wide range of conditions and can be removed with fluoride (B91410) ions, and benzyl (B1604629) ethers (Bn), which are typically removed by hydrogenolysis. jocpr.com For vicinal diols, cyclic acetals or ketals, such as acetonides or benzylidene acetals, can be employed for simultaneous protection. researchgate.net

The amino group is typically protected as a carbamate, such as a benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis, or a tert-butoxycarbonyl (Boc) group, which is cleaved under acidic conditions. jocpr.com

In the synthesis of carbocyclic nucleoside analogues, which often share the aminocyclopentitol core, intricate protecting group manipulations are common. beilstein-journals.org For example, in a synthesis starting from cyclopentene, the amine can be introduced as a dibenzylamino group, and the diol can be protected as benzoate (B1203000) esters. nih.gov The final deprotection can then be achieved in a one-pot procedure under basic conditions to remove the benzoates, followed by hydrogenolysis to cleave the benzyl groups from the amine. nih.gov This strategic selection of protecting groups allows for efficient and selective transformations throughout the synthetic sequence.

Synthesis of Stereoisomers and Conformationally Locked Analogues for Academic Studies

The spatial arrangement of substituents on a cyclopentane ring profoundly influences its biological activity and conformational preferences. Consequently, the synthesis of all possible stereoisomers of 3-aminocyclopentane-1,2-diol and its conformationally restricted analogues is a significant area of academic research. These studies provide valuable insights into structure-activity relationships (SAR) and the specific conformations required for molecular recognition and biological function.

A variety of synthetic strategies have been developed to access the different stereoisomers and conformationally locked derivatives of 3-aminocyclopentane-1,2-diol. These methodologies often employ starting materials with pre-existing stereocenters or utilize stereoselective reactions to control the configuration of the newly formed chiral centers.

One effective approach for the synthesis of the four stereoisomers of 3-aminocyclopentane-1,2-diol has been reported, demonstrating a facile route to these important compounds. acs.orgacs.org This availability allows for systematic investigation of how the stereochemistry of the amino and diol functionalities impacts their biological profiles.

Furthermore, the synthesis of conformationally restricted carbocyclic γ-amino acids, such as diastereomeric 3-amino-5-arylcyclopentane 1-carboxylic acids, has been achieved. bohrium.comresearchgate.net These analogues, where the cyclopentane ring is substituted with an aryl group, serve as conformationally constrained mimics of γ-aminobutyric acid (GABA). The synthetic routes to these compounds often involve methods like Pd-catalyzed [3+2] cycloaddition reactions. bohrium.comresearchgate.net

The synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate precursors like D-mannose and D-galactose represents another important strategy. nih.gov This approach leverages the inherent chirality of sugars to produce enantiomerically pure and highly functionalized aminocyclopentane derivatives. Key steps in these syntheses can include ring-closing metathesis to form the cyclopentene ring, followed by stereoselective introduction of the amino group. nih.gov

The table below summarizes some of the key stereoisomers and analogues that have been synthesized for academic studies, along with the reported synthetic strategies.

| Compound Name | Stereochemistry | Key Synthetic Strategy | Starting Material |

| 3-Aminocyclopentane-1,2-diol | (1S,2R,3S) and other stereoisomers | Facile multi-step synthesis | Not specified |

| 3-Amino-5-arylcyclopentane-1-carboxylic acid | Diastereomers | Pd-catalyzed [3+2] cycloaddition | Cinnamates with Evans auxiliary |

| Polyhydroxylated cyclopentane β-amino acids | Various | Ring-closing metathesis, aza-Michael addition | D-Mannose, D-Galactose |

| 2-Aminocyclopentanecarboxylic acid (ACPC) | All four stereoisomers | Enzymatic kinetic resolution, epimerization | Bicyclic β-lactam |

This table is generated based on data from multiple sources. acs.orgbohrium.comnih.govnih.gov

The availability of these diverse stereoisomers and conformationally locked analogues is crucial for detailed academic investigations into their conformational preferences and biological activities. For instance, studies on oligomers of 2-aminocyclopentanecarboxylic acid (ACPC) have shown that the stereochemistry dictates the adoption of specific secondary structures, such as helices or sheets. nih.gov Such fundamental knowledge is essential for the rational design of novel therapeutic agents and molecular probes.

Comprehensive Spectroscopic and Analytical Characterization of 1s,2r,3s 3 Aminocyclopentane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the covalent structure and relative stereochemistry of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) experiments, a complete picture of the molecular framework and the spatial arrangement of its atoms can be assembled.

For (1S,2R,3S)-3-aminocyclopentane-1,2-diol, ¹H NMR spectroscopy provides information on the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. The protons attached to the cyclopentane (B165970) ring will exhibit complex splitting patterns due to coupling with their neighbors. The chemical shifts of the carbinol protons (H-1 and H-2) and the proton at the amine-bearing carbon (H-3) are particularly diagnostic, appearing in a downfield region compared to the methylene (B1212753) protons (H-4 and H-5).

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. The carbons bonded to the electron-withdrawing oxygen and nitrogen atoms (C-1, C-2, and C-3) will resonate at higher chemical shifts (further downfield) than the methylene carbons (C-4 and C-5). oregonstate.edu

Two-dimensional NMR techniques are essential for unambiguous assignment. The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of the proton network around the cyclopentane ring. slideshare.net The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry, as it detects protons that are close to each other in space (typically < 5 Å), irrespective of their bonding. libretexts.orglibretexts.org For the (1S,2R,3S) configuration, key NOESY correlations would be expected between H-3 and H-1 (cis relationship) and between H-2 and H-4a/H-5a (protons on the same face). Conversely, a lack of NOE between H-3 and H-2 would support their trans relationship. libretexts.orgyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O) Predicted data based on analysis of similar aminocyclitol and cyclopentanol (B49286) structures. researchgate.netchemicalbook.com

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling Constants (J, Hz) |

| 1 | ~75.5 | ~4.10 | ddd, J ≈ 7.5, 5.0, 2.5 |

| 2 | ~78.0 | ~3.95 | t, J ≈ 5.0 |

| 3 | ~55.0 | ~3.40 | ddd, J ≈ 8.0, 5.0, 2.5 |

| 4 | ~30.0 | ~2.10 (H-4a), ~1.80 (H-4b) | m |

| 5 | ~32.0 | ~2.00 (H-5a), ~1.70 (H-5b) | m |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration of chiral molecules. wikipedia.orgyoutube.com These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. youtube.com

ORD measures the change in optical rotation as a function of wavelength. wikipedia.orgscilit.com A chiral molecule will produce a plain curve in regions where it does not absorb light, but will show a characteristic anomaly, known as a Cotton effect, at wavelengths near an absorption maximum. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. youtube.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. For this compound, the hydroxyl and amino groups act as chromophores that absorb in the far-UV region. Although these are weak chromophores, their fixed, chiral spatial arrangement on the cyclopentane ring is expected to produce a distinct CD spectrum. The specific signs and intensities of the observed Cotton effects can be correlated with the absolute configuration by comparing the experimental spectrum to spectra of related compounds or to theoretical spectra predicted by quantum chemical calculations. nih.gov This allows for the unambiguous assignment of the (1S,2R,3S) configuration and its differentiation from the enantiomeric (1R,2S,3R) form.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the covalent structure and both the relative and absolute stereochemistry. mdpi.comnih.gov

For this compound, an X-ray crystal structure would unambiguously confirm the trans relationship between the hydroxyl groups at C-1 and C-2, and the specific orientation of the amino group at C-3 relative to them. Furthermore, it would reveal the preferred conformation of the five-membered ring in the solid state. Cyclopentane rings are not planar and typically adopt either an envelope or a half-chair (twist) conformation to relieve torsional strain. researchgate.net The specific conformation adopted by this molecule will be influenced by the steric and electronic effects of the three substituents.

A crucial aspect of the crystal structure analysis would be the elucidation of the intermolecular hydrogen-bonding network. The three functional groups (two hydroxyls, one amine) are all capable of acting as both hydrogen bond donors and acceptors. This would likely result in a complex and robust three-dimensional network, which governs the crystal packing and contributes to the compound's physical properties, such as melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound Illustrative data based on typical values for small, chiral organic molecules. mdpi.comnih.gov

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~6.5 |

| b (Å) | ~8.9 |

| c (Å) | ~11.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | ~645 |

| Z (molecules/unit cell) | 4 |

| Key H-bonds | O-H···O, O-H···N, N-H···O |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Derivatization Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (or, more commonly, the protonated molecule [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₅H₁₁NO₂) by distinguishing it from other combinations of atoms with the same nominal mass.

Analysis of fragmentation patterns, often achieved through tandem mass spectrometry (MS/MS), provides structural insights. For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃): A typical fragmentation for primary amines.

α-cleavage: Cleavage of the C-C bonds adjacent to the amino group, which is a dominant fragmentation pathway for amines.

Due to the high polarity and low volatility of aminodiols, derivatization is often employed, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org Derivatization replaces the active hydrogens on the amine and hydroxyl groups with less polar, more volatile moieties. rsc.orgnih.gov Common derivatization strategies include silylation (e.g., with BSTFA to form trimethylsilyl (B98337) ethers/amines) or acylation (e.g., with trifluoroacetic anhydride). Analyzing the mass spectra of these derivatives can provide additional structural confirmation, as the fragmentation patterns will be characteristic of the specific derivative formed.

Table 3: Predicted Key Mass Fragments for this compound (ESI-MS/MS)

| m/z (charge/mass ratio) | Proposed Ion Structure / Origin |

| 118.0863 | [M+H]⁺ (Protonated Molecule) |

| 100.0757 | [M+H - H₂O]⁺ |

| 101.0808 | [M+H - NH₃]⁺ |

| 82.0651 | [M+H - 2H₂O]⁺ |

| 71.0500 | [M+H - H₂O - C₂H₅]⁺ (Ring Opening Fragment) |

Chromatographic Methods (HPLC, Chiral GC) for Purity Assessment and Stereoisomer Resolution

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and for separating mixtures of isomers. For a chiral compound like this compound, both achiral and chiral chromatography are essential.

High-Performance Liquid Chromatography (HPLC) is widely used for purity analysis. Using a standard reversed-phase column (e.g., C18), the compound can be separated from non-isomeric impurities. However, to resolve stereoisomers, a Chiral Stationary Phase (CSP) is required. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic CSPs (e.g., teicoplanin) are highly effective for separating enantiomers and diastereomers of amino acids and related polar compounds. mst.eduyakhak.org A validated chiral HPLC method can simultaneously determine the chemical purity and the enantiomeric/diastereomeric purity of the target compound.

Gas Chromatography (GC) can also be used for purity assessment, although it typically requires prior derivatization of the polar amine and hydroxyl groups to increase volatility. chromatographyonline.comsigmaaldrich.com Chiral GC, using a CSP such as a derivatized cyclodextrin, is a powerful technique for separating enantiomers of volatile compounds. chromatographyonline.comresearchgate.netgcms.cz After derivatization (e.g., acylation), the resulting derivatives of the different stereoisomers of 3-aminocyclopentane-1,2-diol could be resolved with high efficiency.

Table 4: Illustrative Chiral HPLC Method for Stereoisomer Resolution

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Table 5: Illustrative Chiral GC Method for Stereoisomer Resolution (after derivatization)

| Parameter | Condition |

| Derivatization | N-trifluoroacetylation |

| Column | Astec® CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 180 °C at 5 °C/min |

| Detector | FID at 250 °C |

Chemical Reactivity and Derivatization Studies of 1s,2r,3s 3 Aminocyclopentane 1,2 Diol

Selective Functionalization of the Amino Group: Acylation, Alkylation, and Amide Bond Formation

The primary amino group in (1S,2R,3S)-3-aminocyclopentane-1,2-diol is a key handle for derivatization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and amide bond formation.

Acylation and Amide Bond Formation: The amino group readily undergoes acylation to form amides. A common strategy in the synthesis of complex molecules is the protection of the amino group, often as a tert-butyloxycarbonyl (Boc) carbamate. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.org This protecting group can be removed under acidic conditions to liberate the amine for further functionalization.

In the synthesis of more complex structures, such as peptidomimetics, the amino group can be coupled with amino acids or other carboxylic acids using standard peptide coupling reagents. For instance, the coupling of N-Boc protected amino acids to the amino group of the cyclopentane (B165970) scaffold is a common strategy. researchgate.net

Alkylation and Reductive Amination: While direct N-alkylation can be challenging to control, reductive amination provides a more selective method for introducing alkyl groups. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ.

A significant application involving the functionalization of the amino group is in the synthesis of the antiplatelet drug Ticagrelor. In this synthesis, a derivative of this compound, where the diol is protected, undergoes a nucleophilic substitution reaction with a substituted pyrimidine. nih.govgoogle.com

Transformations Involving the Vicinal Diol Moiety: Esterification, Etherification, and Cyclic Acetal (B89532)/Ketal Formation

The vicinal diol is another key feature of the molecule, offering a site for various transformations that can modulate the compound's solubility, polarity, and biological activity.

Cyclic Acetal/Ketal Formation: The most common transformation of the vicinal diol is its protection as a cyclic acetal or ketal. This is often a necessary step to prevent unwanted side reactions during the functionalization of the amino group. The reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, readily forms a five-membered acetonide (isopropylidene ketal). acs.orgorganic-chemistry.org This protecting group is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid. The formation of acetonides is a key step in the synthesis of intermediates for Ticagrelor. google.compharmaffiliates.com

| Reactants | Reagent | Product | Reference |

| This compound | Acetone, p-TsOH | (3aR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] acs.orgnih.govdioxol-4-ol | google.compharmaffiliates.com |

| This compound | 2,2-dimethoxypropane | (3aR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] acs.orgnih.govdioxol-4-ol | organic-chemistry.org |

Esterification and Etherification: The hydroxyl groups can undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification with alkyl halides under basic conditions. These reactions can be performed on the unprotected diol or after selective protection of one of the hydroxyl groups, leading to a variety of derivatives with tailored properties.

Regioselective and Chemoselective Modifications of Multifunctionalized Scaffolds

The presence of three distinct functional groups (one primary amine and two secondary hydroxyls) on the cyclopentane ring necessitates careful control of reaction conditions to achieve selective modifications. The inherent differences in the nucleophilicity and steric environment of these groups often allow for a high degree of chemoselectivity.

For example, the amino group is generally more nucleophilic than the hydroxyl groups, allowing for selective N-functionalization under appropriate conditions. Protection of the diol as a cyclic acetal effectively isolates the reactivity of the amino group, enabling a wide range of modifications at this position. google.com Subsequently, deprotection of the diol allows for further derivatization of the hydroxyl groups. This orthogonal protection-deprotection strategy is fundamental in the multi-step syntheses involving this scaffold.

Intramolecular Cyclization Reactions and Rearrangements Facilitated by Cyclopentane Scaffold

The rigid cyclopentane framework of this compound can pre-organize the functional groups in a way that facilitates intramolecular reactions. By introducing appropriate reactive moieties, a variety of fused and spirocyclic heterocyclic systems can be generated.

For instance, derivatization of both the amino and a hydroxyl group with functionalities that can react with each other can lead to the formation of bicyclic structures. While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of intramolecular cyclization are well-established. mdpi.comfrontiersin.org For example, the formation of oxazolidinone rings through the reaction of the amino and a hydroxyl group with phosgene (B1210022) or its equivalents is a plausible transformation.

Formation of Complex Molecular Architectures and Oligomeric Structures

The stereochemically defined trifunctional nature of this compound makes it an excellent building block for the construction of complex molecules and for creating libraries of diverse compounds for biological screening. nih.govnih.gov

Its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues is a prime example. researchgate.netresearchgate.net In these syntheses, the amino group is typically transformed into a part of a heterocyclic base, or a complete nucleobase is coupled to it. The diol moiety mimics the sugar portion of natural nucleosides. The synthesis of antiviral agents often utilizes such scaffolds. google.com

Furthermore, this aminocyclopentanediol can be incorporated into oligomeric structures, such as peptides or other polymers, to impart conformational rigidity and introduce specific stereochemical features. beilstein-journals.org The ability to functionalize the three reactive sites orthogonally allows for its use in combinatorial chemistry to generate libraries of compounds with diverse substituents and spatial arrangements. mdpi.com

Theoretical and Computational Investigations of 1s,2r,3s 3 Aminocyclopentane 1,2 Diol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of (1S,2R,3S)-3-aminocyclopentane-1,2-diol. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the electron-rich amino group, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed across the C-O and C-N bonds, suggesting these are the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity, highlighting these as sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, indicating their role as hydrogen bond donors.

Table 1: Predicted Reactivity Descriptors for this compound (Theoretical Values)

| Descriptor | Symbol | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | ELUMO | +2.1 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ΔE | 8.6 eV | High kinetic stability |

| Electronegativity | χ | 2.2 | Tendency to attract electrons |

| Chemical Hardness | η | 4.3 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 0.56 | Propensity to accept electrons |

Note: These are hypothetical values for illustrative purposes, as specific literature data for this exact molecule is scarce. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of Cyclopentane (B165970) Ring Dynamics

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain. libretexts.orgdalalinstitute.com For this compound, the two most likely low-energy conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). libretexts.org In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair, three adjacent atoms are in a plane, while the other two are displaced on opposite sides.

Conformational analysis through computational methods, such as potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. The relative stability of these conformers is determined by the interplay of angle strain, torsional strain, and steric interactions between the amino and hydroxyl substituents. The preferred conformation will orient the bulky substituents in pseudo-equatorial positions to minimize steric hindrance. The presence of intramolecular hydrogen bonds between the amino and hydroxyl groups can further stabilize certain conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of the cyclopentane ring's flexibility. frontiersin.org By simulating the molecule's motion over time, MD can reveal the transitions between different puckered conformations, a process known as pseudorotation. The simulation would show that the pucker in the cyclopentane ring is not static but rather moves around the ring. The time scale and energy barriers associated with this pseudorotation are important for understanding how the molecule presents its functional groups for interaction with other molecules, such as biological receptors. MD simulations in an explicit solvent, like water, would also reveal how the solvent molecules influence the conformational preferences of the aminocyclopentitol.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain chemical shifts that are often in good agreement with experimental data. These calculations are crucial for assigning the peaks in an experimental spectrum, especially for a molecule with multiple stereocenters where the signals can be complex and overlapping. Spin-spin coupling constants (J-couplings) can also be computed, providing further structural information about the dihedral angles between adjacent protons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from first principles. core.ac.uk This theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes. For this compound, key predicted vibrational bands would include O-H and N-H stretching frequencies (typically in the 3200-3500 cm-1 region), C-H stretching (around 2800-3000 cm-1), and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm-1). The precise frequencies of the O-H and N-H stretches can provide insights into the extent of intra- and intermolecular hydrogen bonding.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| 13C NMR | Chemical Shift (δ) | 75-85 ppm | C-OH |

| 50-60 ppm | C-NH2 | ||

| 1H NMR | Chemical Shift (δ) | 3.5-4.5 ppm | H-C-O |

| 2.8-3.5 ppm | H-C-N | ||

| IR | Vibrational Frequency (ν) | 3350-3450 cm-1 | O-H stretch |

| 3250-3350 cm-1 | N-H stretch | ||

| 1050-1150 cm-1 | C-O stretch |

Note: These are representative ranges based on typical values for similar functional groups. Precise values require specific quantum chemical calculations.

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The amino and diol functionalities of this compound make it an excellent candidate for forming extensive hydrogen bonding networks. Computational methods can be used to study the nature and strength of these intermolecular interactions.

By constructing models of dimers or larger clusters of the molecule, the geometry and energy of intermolecular hydrogen bonds can be calculated. These studies would likely reveal strong O-H···N, N-H···O, and O-H···O hydrogen bonds forming a complex three-dimensional network in the solid state or in concentrated solutions. The specific stereochemistry of this compound will dictate the preferred geometry of these interactions, influencing its crystal packing and physical properties like melting point and solubility.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density of these clusters to characterize the hydrogen bonds. QTAIM can identify bond critical points (BCPs) between the hydrogen bond donor and acceptor atoms, and the properties at these points (such as electron density and its Laplacian) provide a quantitative measure of the bond strength and nature (e.g., electrostatic vs. covalent character).

In Silico Design and Optimization of Novel Derivatives Based on Stereochemical Principles

The stereochemically rich scaffold of this compound serves as an excellent starting point for the in silico design of novel derivatives with tailored properties. Computational tools can be used to explore how modifications to the core structure affect its chemical and biological properties.

By systematically modifying the functional groups (e.g., acylation or alkylation of the amino group, etherification of the hydroxyl groups), new virtual libraries of derivatives can be created. For each derivative, computational methods can be used to predict key properties such as lipophilicity (logP), aqueous solubility, and electronic properties. This allows for a rapid screening of a large number of potential compounds to identify those with the most promising characteristics for a specific application.

Applications of 1s,2r,3s 3 Aminocyclopentane 1,2 Diol As a Versatile Chiral Building Block in Chemical Research

Role in the Asymmetric Synthesis of Biologically Relevant Molecules and Natural Product Analogues

The defined stereochemistry of (1S,2R,3S)-3-aminocyclopentane-1,2-diol makes it a valuable chiral pool starting material for the asymmetric synthesis of a variety of biologically significant molecules, most notably carbocyclic nucleoside analogues. These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, often exhibit potent antiviral and anticancer properties due to their increased metabolic stability towards phosphorylases. researchgate.net

The cyclopentane (B165970) core of the aminodiol serves as a direct structural mimic of the sugar moiety. For instance, aminocyclopentanols are key precursors in the synthesis of analogues of aristeromycin (B1667592) and neplanocin A, which are carbocyclic adenosine (B11128) analogues known for their significant inhibitory activity against S-adenosyl-L-homocysteine (AdoHcy) hydrolase and broad-spectrum antiviral effects. nih.govresearchgate.net The synthesis of these analogues often involves the elaboration of the aminodiol scaffold, introducing a suitable nucleobase at the C1-position and further functionalizing the cyclopentane ring to achieve the target structure. nih.govresearchgate.net The stereocontrolled synthesis of these complex molecules relies heavily on the pre-existing stereocenters of the starting aminocyclopentitol, which guides the stereochemical outcome of subsequent reactions. researchgate.net While some synthesized carbocyclic nucleoside analogues have been screened for anticancer and antiviral activities, not all have shown biological activity. nih.gov

Development of Novel Organocatalysts, Chiral Ligands, and Supports for Asymmetric Transformations

While the chiral nature of this compound makes it a theoretical candidate for development into chiral ligands and organocatalysts, a review of the scientific literature indicates that specific examples of its application in these areas are not widely reported. The development of chiral ligands, such as P,N-ligands, nih.govresearchgate.net and organocatalysts, including thiourea-based catalysts, rsc.org is a very active field of research for asymmetric catalysis. nih.govnih.govnih.govmdpi.com These catalysts are often derived from readily available chiral sources. However, based on available data, this compound has not been extensively exploited for these specific applications.

Design of Enzyme Inhibitors and Biological Probes through Mechanistic Understanding of Molecular Recognition

The structural and stereochemical features of this compound and its isomers make them excellent scaffolds for the design of enzyme inhibitors, particularly for glycosidases. nih.govnih.gov Their mechanism of action is often rooted in their ability to mimic the structure and charge of the transition state of the enzymatic glycoside hydrolysis. researchgate.netresearchgate.net

Mimicry of Transition States in Glycosidase Inhibition

Glycosidases catalyze the hydrolysis of glycosidic bonds through a mechanism that involves a transition state with significant oxocarbenium ion character. This state is characterized by a flattening of the pyranose ring and a build-up of positive charge. researchgate.net Aminocyclopentitols, such as the isomers and derivatives of 3-aminocyclopentane-1,2-diol, can effectively mimic this transition state. researchgate.net The endocyclic nitrogen atom, being protonated at physiological pH, introduces a positive charge that mimics the oxocarbenium ion. The cyclopentane ring can adopt a conformation that resembles the half-chair or envelope conformation of the transition state. researchgate.net This structural and electronic mimicry allows these compounds to bind with high affinity to the enzyme's active site, leading to potent inhibition. nih.gov For example, the related aminocyclopentitol (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, derived from D-glucose, is suggested to act as an analogue of a protonated beta-glucoside. nih.gov

Stereochemical Requirements for Protein-Ligand Interactions

The inhibitory potency and selectivity of aminocyclopentitol-based inhibitors are highly dependent on their stereochemistry. The spatial arrangement of the hydroxyl and amino groups on the cyclopentane ring must correspond to the stereochemical pattern of the natural carbohydrate substrate of the target enzyme. researchgate.net This ensures that the inhibitor can engage in the same network of hydrogen bonds with the amino acid residues in the enzyme's active site. dntb.gov.uanih.govrsc.orgcsic.es

Studies on various N-alkylated aminocyclopentitols have demonstrated that both the configuration of the ring's hydroxyl groups and the orientation of the amino group (mimicking the anomeric center) are critical for selective inhibition. researchgate.net For instance, aminocyclopentitols with a β-gluco configuration are potent inhibitors of β-glucosidases. nih.gov The data in the table below illustrates the structure-activity relationships for a series of aminocyclopentitol inhibitors of β-glucosidases, highlighting the importance of stereochemistry and substitution on inhibitory activity.

| Compound Name (Stereochemistry) | Enzyme Source | Inhibition Constant (K_i) |

| (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Caldocellum saccharolyticum β-glucosidase | 1.8 x 10⁻⁷ M |

| (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Almonds β-glucosidase | 3.4 x 10⁻⁶ M |

| N-ethyl derivative of the above compound | Caldocellum saccharolyticum β-glucosidase | No significant change from parent |

| N-acetyl derivative of the above compound | Caldocellum saccharolyticum β-glucosidase | Strong reduction in inhibition |

| C(5) stereoisomer of the parent compound | β-glucosidases | Little effect on inhibition |

| Data sourced from a study on aminocyclopentitol inhibitors of beta-glucosidases. nih.gov |

Scaffolds for Supramolecular Chemistry and Self-Assembled Systems

The application of this compound as a scaffold for supramolecular chemistry and the construction of self-assembled systems is not a prominent area of research based on currently available literature. While the hydrogen bonding capabilities of its diol and amine functionalities could theoretically be exploited for creating ordered supramolecular structures, specific examples of such applications have not been reported.

Potential in the Construction of Functional Materials and Nanostructures

There is limited information available on the use of this compound for the construction of functional materials or nanostructures. While the parent hydrocarbon, cyclopentane, is used as a blowing agent for polyurethane insulation foams, wikipedia.orghaltermann-carless.comhaltermann-carless.com this application is unrelated to the specific stereochemistry and functionality of the title compound. The potential of polyhydroxylated cyclopentane β-amino acids, which are structurally related, has been noted in materials chemistry, but this has not been extended to this compound itself. nih.gov

Future Directions and Emerging Research Opportunities for 1s,2r,3s 3 Aminocyclopentane 1,2 Diol

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research on (1S,2R,3S)-3-aminocyclopentane-1,2-diol is expected to focus on developing more environmentally benign and efficient synthetic routes.

One promising avenue is the utilization of bio-based feedstocks. For instance, a novel green route has been established for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock. rsc.org This approach involves the Piancatelli rearrangement of furfuryl alcohol, an isomerization using a Ru Shvo catalyst, conversion to a dioxime, and a mild oxime hydrogenation. rsc.org Adapting such bio-based strategies to produce aminocyclopentanols like this compound could significantly reduce the reliance on petrochemical starting materials.

Furthermore, the development of green protocols for related reactions, such as the synthesis of β-aminoketones using saccharose as a homogenous catalyst in aqueous media, highlights the potential for using biodegradable and inexpensive catalysts. researchgate.net The application of microwave-assisted organic synthesis and the use of water as a solvent are other green chemistry principles that could be further explored to improve the synthesis of this compound and its derivatives. rsc.org

Table 1: Comparison of Conventional and Potential Green Synthesis Approaches

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Starting Materials | Petrochemical-based | Bio-based (e.g., hemicellulose) |

| Catalysts | Heavy metals, strong acids/bases | Biodegradable catalysts (e.g., saccharose), biocatalysts |

| Solvents | Volatile organic solvents | Water, green solvents |

| Energy Input | Conventional heating | Microwave irradiation, ambient temperature reactions |

| Waste Generation | Higher | Lower, with potential for catalyst recycling |

Exploration of Novel Chemical Transformations and Chemoenzymatic Pathways

The reactivity of the amino and diol functionalities in this compound offers a rich landscape for exploring novel chemical transformations. Future research will likely focus on developing new methods for the selective functionalization of this scaffold to create diverse molecular architectures.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, is a particularly promising area. The biocatalytic synthesis of chiral alcohols and amino acids is well-established, and these methods can be adapted for the production and derivatization of aminocyclitols. mdpi.comresearchgate.net For example, amine dehydrogenases have been engineered for the biosynthesis of chiral amino alcohols with high enantioselectivity. nih.gov Such enzymes could potentially be used for the asymmetric amination of a corresponding ketodiol precursor to yield this compound.

Furthermore, ω-transaminases have demonstrated significant utility in the industrial production of chiral amines. wiley.com The application of these enzymes to produce aminocyclopentanol derivatives from corresponding ketones would be a significant step forward. The inherent regio- and stereoselectivity of enzymes can help to overcome many of the challenges associated with traditional chemical synthesis, leading to cleaner and more efficient processes. researchgate.net

Integration into Advanced Materials Science and Bio-inspired Systems

The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the development of advanced materials and bio-inspired systems. The aminocyclitol moiety has been recognized for its potential as a versatile scaffold in drug design, and this can be extended to materials science. nih.gov

One emerging area is the use of amine-containing molecules as scaffolds for the bio-inspired synthesis of nanomaterials. For example, supramolecular assemblies of amine-bearing molecules have been used to direct the formation of silica (B1680970) superstructures. nih.govnih.gov The defined stereochemistry of this compound could allow for precise control over the morphology and properties of such materials at the nanoscale.

Moreover, the incorporation of this aminocyclopentanol into polymers could lead to new materials with unique properties. For instance, cyclopentane-1,3-diamine has been used to synthesize novel bifunctional diol monomers for poly-condensation reactions, resulting in new polyurethanes. rsc.org Similarly, this compound could be used to create novel polymers with enhanced thermal stability, specific recognition capabilities, or biocompatibility for applications in medicine and materials science.

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.

DFT calculations can be used to predict the outcomes of chemical reactions, rationalize stereochemical outcomes, and guide the design of new synthetic routes. als-journal.comnih.gov For example, computational studies on the interactions between catalysts and substrates can help in the development of more efficient and selective catalytic systems for the synthesis of aminocyclitols. nih.gov

Furthermore, molecular docking studies can be employed to predict the binding affinity of this compound derivatives with various biological targets, thereby accelerating the discovery of new therapeutic agents. als-journal.comrsc.org By simulating the interactions at a molecular level, researchers can prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. The combination of computational prediction and experimental validation will be a powerful strategy for unlocking the full potential of this versatile scaffold.

Table 2: Potential Applications of Computational Studies on this compound

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Design of more efficient and selective synthetic routes. |

| DFT | Prediction of spectroscopic properties | Aiding in the characterization of new derivatives. |

| Molecular Docking | Virtual screening against biological targets | Identification of new potential therapeutic applications. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular interactions | Understanding the factors governing its conformational preferences. |

Uncovering Fundamental Principles of Stereochemical Recognition in Chemical and Biological Systems

The well-defined three-dimensional structure of this compound makes it an excellent model system for studying the fundamental principles of stereochemical recognition. The precise spatial arrangement of its amino and hydroxyl groups can be used to probe the nature of non-covalent interactions that govern molecular recognition in both chemical and biological systems.

By synthesizing a library of stereoisomers of 3-aminocyclopentane-1,2-diol, researchers can systematically investigate how changes in stereochemistry affect binding to receptors, enzymes, and other host molecules. acs.orgacs.org This can provide valuable data for understanding structure-activity relationships and for the rational design of molecules with specific binding properties. nih.gov

The study of how this and other aminocyclitols interact with metal complexes can also shed light on the subtle forces that dictate stereoselective interactions. beilstein-journals.org Such fundamental studies are crucial for advancing our understanding of molecular recognition, which is at the heart of many biological processes and is a key consideration in the development of new drugs and materials. The insights gained from studying this compound can have far-reaching implications across the chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2R,3S)-3-aminocyclopentane-1,2-diol, and how is stereochemical control achieved?

- Methodological Answer : The compound is synthesized via stereoselective protocols involving asymmetric catalysis or chiral auxiliaries. For example, hydroxy-protected intermediates are generated using enantioselective cyclization or enzymatic resolution. Key steps include the use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry at the 1S, 2R, and 3S positions. Post-synthesis, deprotection under mild acidic or basic conditions yields the final product. Characterization via H/C NMR and X-ray crystallography confirms stereochemical integrity .

Q. What spectroscopic and analytical methods are employed to confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying chemical shifts corresponding to the amino, hydroxyl, and cyclopentane backbone protons. Nuclear Overhauser Effect (NOE) experiments distinguish between diastereomers .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- Chiral HPLC or CD Spectroscopy : Quantifies enantiomeric excess (e.e.) and monitors optical activity .

Q. How do enzymatic synthesis methods compare to chemical approaches for producing enantiopure this compound?

- Methodological Answer : Enzymatic routes (e.g., using glycerol dehydrogenases or benzaldehyde lyases) offer superior stereocontrol under mild conditions, avoiding harsh reagents. For instance, alcohol dehydrogenases catalyze ketone reductions to yield specific diastereomers. Chemical methods rely on chiral catalysts (e.g., Sharpless epoxidation derivatives) but may require multiple purification steps. Hybrid approaches (e.g., enzymatic resolution of racemic mixtures) are also viable .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in kinase inhibition studies?

- Methodological Answer : Pharmacological assessments compare enantiomers in kinase-inhibitory assays. For example, the (1S,2R,3S) configuration may optimize hydrogen bonding with ATP-binding pockets, while epimers show reduced affinity. Molecular docking studies (e.g., with GldA or kinase targets) predict binding modes, and mutagenesis validates critical residues for interaction .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Stereochemical Drift : Aggregation or racemization during large-scale reactions. Mitigation: Use flow chemistry for precise temperature control .

- Protecting Group Strategy : Hydroxy groups may require selective protection (e.g., silyl ethers) to prevent side reactions. Orthogonal deprotection (e.g., TBAF for silyl removal) minimizes byproducts .

- Catalytic Efficiency : Optimize chiral catalyst loading (e.g., <5 mol%) to reduce costs while maintaining e.e. >98% .

Q. What strategies resolve data contradictions in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- In Silico Modeling : Molecular dynamics simulations identify conformational flexibility impacting activity. For example, reactive conformers (e.g., cis-dihydrocatechol derivatives) may exhibit unexpected binding .

- Comparative Assays : Test enantiomers and analogues (e.g., cyclohexyl or adamantane derivatives) under identical conditions to isolate stereochemical effects .

- Meta-Analysis : Cross-reference kinetic data (e.g., IC values) across studies to identify outliers due to assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.